molecular formula C9H10O B2929139 2-Phenylcyclopropanol CAS No. 90535-82-3

2-Phenylcyclopropanol

Cat. No.: B2929139
CAS No.: 90535-82-3
M. Wt: 134.178
InChI Key: ALZCLGLXXXRKLE-UHFFFAOYSA-N
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Description

2-Phenylcyclopropanol is a cyclopropanol derivative characterized by a cyclopropane ring substituted with a phenyl group and a hydroxyl group at the 1 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylcyclopropanol can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield this compound . Another method includes the cyclopropanation of styrene with diazomethane in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylcyclopropanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-phenylcyclopropanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction of this compound can yield 2-phenylcyclopropane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate

    Reduction: Lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed:

    Oxidation: 2-Phenylcyclopropanone

    Reduction: 2-Phenylcyclopropane

    Substitution: Various substituted cyclopropanols depending on the reagent used

Scientific Research Applications

2-Phenylcyclopropanol is used as a synthetic building block for more complex organic molecules Its structure allows for diverse chemical modifications at the hydroxyl and phenyl substituents, making it a versatile intermediate in organic synthesis

    Chemistry: As a precursor in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme-catalyzed reactions involving cyclopropanols.

    Medicine: As an intermediate in the synthesis of biologically active compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenylcyclopropanol involves its ability to undergo ring-opening reactions under various conditions . For example, in the presence of cobalt catalysts, it can participate in ring-opening coupling reactions with alkynes to form β-alkenyl ketones or multisubstituted cyclopentenol derivatives . The reaction mechanism typically involves the formation of a cobalt homoenolate intermediate, followed by migratory insertion of the alkyne and subsequent protodemetalation or intramolecular carbonyl addition .

Comparison with Similar Compounds

2-Phenylcyclopropanol can be compared with other cyclopropanol derivatives such as:

    Cyclopropanol: The simplest cyclopropanol without any substituents.

    2-Methylcyclopropanol: A cyclopropanol derivative with a methyl group at the 2 position.

    2-Phenylcyclopropanone: The oxidized form of this compound.

Uniqueness: this compound is unique due to its phenyl substitution, which imparts distinct chemical properties and reactivity compared to other cyclopropanol derivatives .

Properties

IUPAC Name

2-phenylcyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZCLGLXXXRKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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